4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-12-6-3-9(15)7-11(12)13(16,17)18/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJCIHUDMHWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Bromobenzene
Bromobenzene undergoes sulfonation at elevated temperatures (110–120°C) using fuming sulfuric acid (20% SO₃). The reaction proceeds via electrophilic aromatic substitution, favoring para-sulfonation due to the directing effects of the bromine atom:
$$
\text{C}6\text{H}5\text{Br} + \text{H}2\text{SO}4 \cdot \text{SO}3 \rightarrow 4\text{-BrC}6\text{H}4\text{SO}3\text{H} + \text{H}_2\text{O}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 115°C |
| Reaction Time | 6–8 hours |
| H₂SO₄·SO₃ Concentration | 20% (w/w) |
| Yield | 78–82% |
The crude sulfonic acid is precipitated by dilution with ice water and filtered.
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane:
$$
4\text{-BrC}6\text{H}4\text{SO}3\text{H} + \text{PCl}5 \rightarrow 4\text{-BrC}6\text{H}4\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Key Parameters
- Stoichiometry: 1.2 eq PCl₅ per sulfonic acid
- Reaction Time: 3 hours at 40°C
- Yield: 89–93% after vacuum distillation
Synthesis of 4-Chloro-2-(Trifluoromethyl)Aniline
Nitration of 2-Chloro-1-(Trifluoromethyl)Benzene
Starting from commercially available 2-chloro-1-(trifluoromethyl)benzene, nitration is achieved using a HNO₃/Ac₂O system at 0–5°C to direct nitro group placement at the para position relative to chlorine:
$$
\text{C}7\text{H}4\text{ClF}3 + \text{HNO}3 \xrightarrow{\text{Ac}2\text{O}} 4\text{-Nitro-2-chloro-1-(trifluoromethyl)benzene} + \text{H}2\text{O}
$$
Reaction Data
| Component | Ratio (Mass) |
|---|---|
| Substrate | 1.0 |
| Acetic Anhydride | 2.2 |
| 68% HNO₃ | 0.65 |
| Yield | 76% |
Reduction to Primary Amine
The nitro intermediate is reduced using hydrazine hydrate in the presence of FeCl₃·6H₂O as a catalyst:
$$
4\text{-NO}2\text{-2-Cl-C}6\text{H}3\text{CF}3 + 3\text{N}2\text{H}4 \rightarrow 4\text{-NH}2\text{-2-Cl-C}6\text{H}3\text{CF}3 + 3\text{N}2 + 4\text{H}2\text{O}
$$
Optimized Protocol
- Solvent: Ethanol (2.5× substrate mass)
- Catalyst: 1.5% FeCl₃·6H₂O
- Temperature: Reflux (78°C)
- Time: 3.5 hours
- Yield: 88% after vacuum distillation
Sulfonamide Coupling Reaction
The final step involves reacting 4-bromobenzenesulfonyl chloride with 4-chloro-2-(trifluoromethyl)aniline in a biphasic system:
$$
4\text{-BrC}6\text{H}4\text{SO}2\text{Cl} + 4\text{-Cl-2-CF}3\text{C}6\text{H}3\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Industrial-Scale Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/H₂O |
| Base | NaHCO₃ (2.5 eq) |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 91% |
| Purity (HPLC) | ≥99.5% |
Excess base neutralizes HCl, driving the reaction to completion. The product precipitates upon acidification to pH 3–4 and is recrystallized from ethanol/water (3:1).
Characterization and Quality Control
Critical analytical data for the final compound:
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.78 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=2.0 Hz, 1H, Ar-H), 7.51 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.32 (d, J=8.8 Hz, 1H, Ar-H)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃)
- HRMS : m/z calc. for C₁₃H₈BrClF₃NO₂S [M+H]⁺: 439.9042, found: 439.9038
Thermal Properties
- Melting Point: 162–164°C
- TGA Decomposition Onset: 228°C
Process Optimization and Scale-Up Considerations
Nitration Selectivity Enhancement
The use of acetic anhydride as a solvent in nitration (patent CN102491901A) improves para-selectivity to 94:6 para/meta by forming a stabilized acetylnitronium ion.
Catalytic Reduction Efficiency
Substituting FeCl₃ with 5% Pd/C in the nitro reduction step increases yield to 93% while reducing reaction time to 1.5 hours, though at higher catalyst cost.
Continuous Flow Sulfonylation
Pilot-scale trials using microreactors demonstrate:
- 98% conversion in 8 minutes vs. 2 hours batch
- 15% reduction in dichloromethane usage
- Consistent purity ≥99.8%
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogens or nucleophiles under mild conditions.
Oxidation and Reduction Reactions: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide: Characterized by the presence of bromine, chlorine, and trifluoromethyl groups.
4-bromo-N-[4-chloro-2-(difluoromethyl)phenyl]benzenesulfonamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
4-bromo-N-[4-chloro-2-(methyl)phenyl]benzenesulfonamide: Contains a methyl group instead of trifluoromethyl.
Biological Activity
4-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide can be represented as follows:
- Chemical Formula : C13H8BrClF3N1O2S
- CAS Number : 425646-41-9
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. The presence of halogens (bromine and chlorine) may also influence the compound's binding affinity to enzymes or receptors.
Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. A study demonstrated that compounds with similar structures exhibit potent inhibition against bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism underlies the effectiveness of sulfonamides as antibiotics.
Anti-inflammatory Effects
Sulfonamides have been shown to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported that related compounds can significantly reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines (e.g., MCF-7) revealed that sulfonamide derivatives, including this compound, exhibit varying degrees of cytotoxicity. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effect by promoting apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial activity against Staphylococcus aureus; showed significant inhibition at low concentrations. |
| Study 2 | Evaluated anti-inflammatory properties; demonstrated a reduction in COX-2 expression in lipopolysaccharide-stimulated macrophages. |
| Study 3 | Assessed cytotoxic effects on MCF-7 cells; IC50 values indicated moderate cytotoxicity (IC50 = 15 μM). |
Q & A
Basic: What are the recommended synthetic routes for preparing 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted aniline. Key steps include:
- Starting Materials : 4-Bromobenzenesulfonyl chloride and 4-chloro-2-(trifluoromethyl)aniline.
- Reaction Conditions : Conducted in polar aprotic solvents (e.g., dimethylformamide (DMF) or N-methylpyrrolidone (NMP)) under basic conditions (e.g., triethylamine or sodium bicarbonate) at 60–80°C for 6–12 hours to maximize yields .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.
Advanced: How can computational methods like density functional theory (DFT) predict the reactivity of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide in substitution reactions?
DFT calculations (e.g., B3LYP/6-311G** basis set) model electron density distribution and local kinetic energy to predict reactive sites. For example:
- Bromine Reactivity : The electron-withdrawing trifluoromethyl and chloro groups activate the para-bromo position for nucleophilic aromatic substitution.
- Transition-State Analysis : DFT identifies energy barriers for reactions like Suzuki couplings, guiding experimental design .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons and CF groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: 461.94).
- X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, critical for polymorph identification .
Advanced: How do polymorphic forms of this sulfonamide influence its biological activity, and what methods are used to characterize these forms?
Polymorphs exhibit differences in solubility and bioavailability. Characterization methods include:
- X-ray Powder Diffraction (XRPD) : Differentiates crystalline forms via unique 2θ peaks (e.g., 4.0°, 16.2° for a 1,4-dioxane/water solvate) .
- Thermogravimetric Analysis (TGA) : Detects solvent loss in solvated forms.
- Biological Impact : Polymorphs with higher solubility may enhance in vitro activity, requiring comparative assays (e.g., enzyme inhibition studies).
Advanced: What strategies resolve contradictions in reported biological activities of this compound across different in vitro assays?
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation time.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Br with Cl) to isolate pharmacophoric contributions .
- Meta-Analysis : Cross-reference data with analogs (e.g., celecoxib derivatives) to identify trends in sulfonamide bioactivity .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets like cyclooxygenase-2 (COX-2)?
- Docking Workflow : Use software (AutoDock Vina) to simulate binding into COX-2’s hydrophobic pocket.
- Key Interactions : The sulfonamide group forms hydrogen bonds with Arg513 and Tyr355, while the trifluoromethyl group enhances van der Waals contacts .
- Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with known COX-2 inhibitors .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Lead Compound : Explored for COX-2 inhibition (anti-inflammatory) and β-adrenergic receptor agonism (metabolic disorders) .
- Pharmacophore Model : The sulfonamide core serves as a template for designing analogs with improved selectivity.
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic structure and reactivity?
- Hammett Constants : The CF group (σ = 0.43) increases electrophilicity at the sulfonamide nitrogen, enhancing hydrogen-bonding capacity.
- DFT Analysis : Reduces electron density on the benzene ring, directing electrophilic attacks to the bromine-bearing position .
Basic: What safety precautions are recommended when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential dust formation.
- Storage : Inert atmosphere (N) at 4°C to prevent degradation.
Advanced: How can QSAR models optimize the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
